(4-Chlorophenyl)methanesulfonyl chloride chemical properties
(4-Chlorophenyl)methanesulfonyl chloride chemical properties
An In-Depth Technical Guide to (4-Chlorophenyl)methanesulfonyl Chloride: Properties, Reactivity, and Applications in Modern Synthesis
Introduction
(4-Chlorophenyl)methanesulfonyl chloride, also known as 4-chlorobenzylsulfonyl chloride, is a highly reactive organosulfur compound that serves as a pivotal building block in modern organic and medicinal chemistry. As a sulfonylating agent, its primary function is to introduce the (4-chlorophenyl)methanesulfonyl group into a target molecule. This moiety is of significant interest to researchers and drug development professionals due to its ability to modulate the physicochemical and biological properties of a compound, such as lipophilicity, metabolic stability, and target binding affinity.
The reactivity of (4-Chlorophenyl)methanesulfonyl chloride is dominated by the electrophilic nature of its sulfur atom, making it an excellent substrate for nucleophilic substitution reactions. This reactivity profile allows for the straightforward synthesis of sulfonamides and sulfonate esters, which are core structural motifs in a multitude of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic signature, synthesis, reactivity, and applications of this versatile reagent, offering field-proven insights for its effective use in a research and development setting.
Physicochemical and Spectroscopic Profile
Accurate identification and confirmation of starting material purity are foundational to any synthetic endeavor. (4-Chlorophenyl)methanesulfonyl chloride is a white crystalline solid under standard conditions, and its key physical properties are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂O₂S | [3][4] |
| Molecular Weight | 225.09 g/mol | [3][4] |
| CAS Number | 6966-45-6 | [4] |
| Appearance | White solid powder | [3][5] |
| Melting Point | 90–96 °C | [5][6] |
| Boiling Point | 321.2 °C at 760 mmHg | [6] |
| Density | 1.499 g/cm³ | [6] |
| InChIKey | DBJRPJSDYFDWPV-UHFFFAOYSA-N | [3][4] |
Spectroscopic Signature for Structural Verification
The structural identity of (4-Chlorophenyl)methanesulfonyl chloride can be unequivocally confirmed through a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: As a sulfonyl chloride, the compound exhibits strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show two distinct signals for the aromatic protons of the 1,4-disubstituted benzene ring, appearing as doublets in the aromatic region (approx. 7.4-7.6 ppm). A singlet corresponding to the two benzylic protons (Ar-CH₂ -SO₂) would be observed further downfield (approx. 4.8-5.0 ppm) due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.
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¹³C NMR: The carbon spectrum would display four signals for the aromatic carbons and one for the benzylic carbon. The benzylic carbon signal would be significantly downfield.
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-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for compounds containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by (M+2)⁺ and (M+4)⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]
Synthesis and Purification
While (4-Chlorophenyl)methanesulfonyl chloride is commercially available, understanding its synthesis provides insight into potential impurities. A common laboratory-scale approach involves the oxidative chlorination of the corresponding thiol or disulfide, or the chlorosulfonation of 4-chlorotoluene. Below is a representative workflow for its preparation from 4-chlorobenzyl mercaptan.
Diagram 1: Synthetic Workflow
Caption: Oxidative chlorination route to the title compound.
Experimental Protocol: Synthesis via Oxidative Chlorination
Causality: This protocol utilizes the strong oxidizing power of chlorine gas in an aqueous acidic medium to convert the thiol functionality directly to the sulfonyl chloride. The acid helps to control the reactivity and solubility.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubber (containing NaOH solution), suspend 4-chlorobenzyl mercaptan (1 equiv.) in a mixture of glacial acetic acid and water.
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Reaction: Cool the mixture in an ice bath to 0-5 °C. Bubble chlorine gas through the stirred suspension at a rate that maintains the temperature below 10 °C.
-
Monitoring: Continue the chlorine addition until the reaction mixture turns a persistent pale yellow-green, indicating a slight excess of chlorine. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup: Stop the chlorine flow and purge the system with nitrogen or air to remove excess chlorine. The solid product typically precipitates from the reaction mixture.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HCl.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as hexane or a hexane/ethyl acetate mixture, to yield pure, white crystals of (4-Chlorophenyl)methanesulfonyl chloride. Dry the final product under vacuum.
Self-Validation: The purity of the synthesized product must be confirmed by measuring its melting point and comparing it to the literature value.[5][6] Further validation should be performed using the spectroscopic methods outlined in Section 1.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of (4-Chlorophenyl)methanesulfonyl chloride stems from its high reactivity as an electrophile. The sulfur-chlorine bond is highly polarized and susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[1]
Diagram 2: General Nucleophilic Substitution
Caption: General reaction pathway with nucleophiles.
Key Reactions and Protocols
A. Synthesis of Sulfonamides
The reaction with primary or secondary amines is arguably the most important transformation, as the resulting sulfonamide moiety is a privileged scaffold in medicinal chemistry.[1]
Causality: The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Protocol: General Sulfonamide Formation
-
Dissolution: Dissolve the amine (1 equiv.) and a non-nucleophilic base such as triethylamine (1.2-1.5 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of (4-Chlorophenyl)methanesulfonyl chloride (1.05 equiv.) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide by column chromatography or recrystallization.
B. Hydrolysis and Moisture Sensitivity
(4-Chlorophenyl)methanesulfonyl chloride reacts with water, leading to its decomposition into the corresponding (4-chlorophenyl)methanesulfonic acid. This reactivity underscores its classification as a moisture-sensitive reagent.[5][8]
Mechanistic Insight: The hydrolysis mechanism can be pH-dependent. Under neutral or acidic conditions, it typically proceeds via a direct nucleophilic attack by water on the sulfur atom. However, under basic conditions, an elimination-addition pathway via a highly reactive 'sulfene' intermediate (Ar-CH=SO₂) can occur.[9] This is why it is critical to store the compound under dry, inert conditions.[5]
Safety and Handling
Due to its high reactivity, (4-Chlorophenyl)methanesulfonyl chloride is a hazardous substance that requires careful handling.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[5][10] It is also harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Contact with water or moisture can release corrosive hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidants, and water.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.[8]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][10] For inhalation, move the individual to fresh air immediately.[10]
Conclusion
(4-Chlorophenyl)methanesulfonyl chloride is a potent and versatile sulfonylating agent with significant applications in pharmaceutical discovery and complex organic synthesis. Its well-defined reactivity, primarily through nucleophilic substitution, allows for the reliable construction of sulfonamides and sulfonate esters. A thorough understanding of its chemical properties, mechanistic tendencies, and stringent handling requirements is essential for its safe and effective utilization. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic strategies to advance the frontiers of science and drug development.
References
-
Fiveable. Sulfonyl Chloride Definition. [Link]
-
ProQuest. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]
-
Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. [Link]
-
Pure and Applied Chemistry. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]
-
PubChem. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S. [Link]
-
MDPI. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]
- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
National Institutes of Health (NIH). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
PubChemLite. (4-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S). [Link]
-
National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Organic Syntheses. methanesulfonyl chloride. [Link]
-
PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Organic Syntheses. methanesulfonyl cyanide. [Link]
-
J&K Scientific. (4-Fluorophenyl)methanesulfonyl chloride. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Georganics. (4-Chlorophenyl)methanesulfonyl chloride - High purity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]
-
Peloton Therapeutics. Application of Methylsulfone in Drug Discovery. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. jk-sci.com [jk-sci.com]
- 3. (4-Chlorophenyl)methanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. georganics.sk [georganics.sk]
- 6. echemi.com [echemi.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
